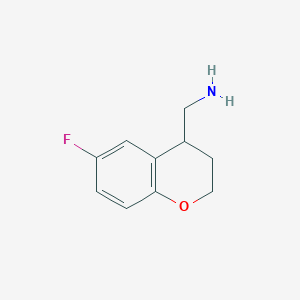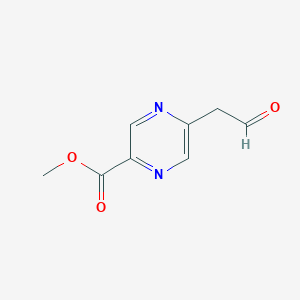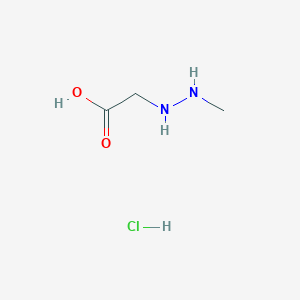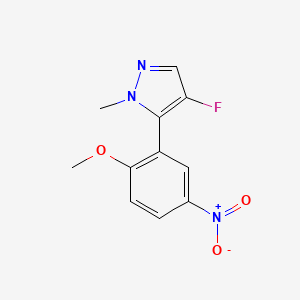![molecular formula C15H15N3O B8517083 Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- CAS No. 937263-74-6](/img/structure/B8517083.png)
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- is an organic compound with the molecular formula C15H15N3O It is characterized by the presence of a benzenamine group substituted with a methyl group and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole derivative is then reacted with 3-methyl-4-hydroxybenzenamine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-methyl-2-[(1-methyl-1H-benzimidazol-5-yl)oxy]-
- Benzenamine, 2-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-
Uniqueness
Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the benzimidazole moiety can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
937263-74-6 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-methyl-4-(1-methylbenzimidazol-5-yl)oxyaniline |
InChI |
InChI=1S/C15H15N3O/c1-10-7-11(16)3-6-15(10)19-12-4-5-14-13(8-12)17-9-18(14)2/h3-9H,16H2,1-2H3 |
InChI Key |
OFTWZBHLTMNBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC3=C(C=C2)N(C=N3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-iodothieno[2,3-b]pyridine](/img/structure/B8517024.png)
![{2-Acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetic acid](/img/structure/B8517037.png)
![3,4-Dimethyl-2-(methylaminomethyl)thieno[2,3-b]thiophene](/img/structure/B8517041.png)




![1,1'-(4,5-Dihydronaphtho[1,2-b]thiene-2,7-diyl)di(ethan-1-one)](/img/structure/B8517078.png)

![2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine](/img/structure/B8517084.png)


